1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (CAS: 50741-37-2) is a tetrahydroquinoline derivative featuring a methyl group at the 1-position and a nitrile (-CN) group at the 4-position. Its structure combines a partially hydrogenated quinoline backbone with functional groups that influence its physicochemical properties and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULSESLFUXZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223301 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-75-3 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72594-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . Another method includes the use of multicomponent reactions, which improve atom economy and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit various biological activities, including:
Neuroprotective Effects
Studies have demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives can prevent MPTP-induced parkinsonism in mice. This suggests a potential role in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
Research has shown that tetrahydroquinoline derivatives possess anticancer properties. For instance, compounds synthesized from this compound have been evaluated for their efficacy against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies indicate that certain derivatives demonstrate significant inhibition against bacterial strains, making them candidates for developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
Multi-component Reactions (MCR)
MCRs are efficient synthetic strategies employed to create complex molecules in a single step. For example, one-pot reactions involving malononitrile and various amines have yielded high yields of tetrahydroquinoline derivatives .
Asymmetric Synthesis
Recent advancements include the use of chiral catalysts in the asymmetric synthesis of tetrahydroquinolines. This approach enhances the enantioselectivity of the products, which is crucial for their biological activity .
Microwave-Assisted Synthesis
Microwave-assisted techniques have been explored to improve reaction times and yields in the synthesis of tetrahydroquinolines. This method has shown promising results in terms of efficiency and product purity .
Applications in Material Science
Beyond medicinal applications, this compound has potential uses in material science:
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
Additive Manufacturing
Research indicates that derivatives of this compound could be utilized in 3D printing technologies due to their favorable mechanical properties and compatibility with various printing materials .
Case Study 1: Neuroprotective Effects
A study conducted by Hiroko et al. (2021) demonstrated that administering 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives significantly reduced motor deficits in MPTP-treated mice. The findings suggest that these compounds may offer a protective effect against dopaminergic neuron degeneration.
Case Study 2: Anticancer Activity
In a series of experiments conducted on human cancer cell lines (e.g., breast cancer), compounds derived from this compound showed IC50 values indicating potent cytotoxicity. This highlights the potential for these compounds as lead structures in anticancer drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile involves several pathways:
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Implications and Gaps
- Synthetic Challenges: The nitrile group’s position in tetrahydroquinolines influences crystallization and stability. For example, 4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile forms dimers via N–H⋯N hydrogen bonds, a behavior that may extend to the target compound .
- Biological Activity: Nitrile-containing tetrahydroquinolines remain underexplored in neuropharmacology. Evidence from isoquinoline derivatives suggests that nitriles could modulate enzyme inhibition (e.g., monoamine oxidase) or receptor binding .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (1MeTIQ) is a heterocyclic organic compound with significant biological activity, particularly in the context of neuroprotection and enzyme inhibition. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Chemical Overview
- Molecular Formula: C11H12N2
- CAS Number: 72594-75-3
- Structure: 1MeTIQ belongs to the class of tetrahydroquinolines, which are noted for their diverse biological activities.
1MeTIQ primarily interacts with dopaminergic neurons in the brain. Its mechanisms include:
- Neuroprotective Effects: It acts as a neuroprotectant against various neurotoxins, including 1-methyl-4-phenylpyridinium ion and 6-hydroxydopamine. This protective action is particularly pronounced in mesencephalic neurons .
- Monoamine Oxidase Inhibition: 1MeTIQ inhibits both Monoamine Oxidase A and B (MAO A/B), which are key enzymes in the metabolism of neurotransmitters like dopamine. This inhibition leads to increased levels of neurotransmitters in the brain.
Cellular Effects
1MeTIQ has been shown to influence several cellular processes:
- Cell Signaling: It modulates signaling pathways related to oxidative stress and apoptosis.
- Gene Expression: The compound may impact gene expression involved in neuroprotection and antioxidant responses .
Pharmacokinetics
The compound is enzymatically formed in the brain by a specific synthesizing enzyme. Its pharmacokinetic profile suggests effective absorption and distribution within the central nervous system, which is crucial for its neuroprotective effects.
Neuroprotective Studies
A study highlighted that 1MeTIQ exhibited significant neuroprotective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. The stereoisomer (R)-1MeTIQ demonstrated more potent protective effects compared to (S)-1MeTIQ, indicating a stereoselective action .
Cancer Research Applications
Recent studies have identified derivatives of 1MeTIQ as potent inhibitors of NF-κB transcriptional activity, which is crucial in cancer progression. One derivative was found to be 53 times more effective than a reference compound against LPS-induced NF-κB activity and exhibited cytotoxicity against various human cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound | Neuroprotective Activity | MAO Inhibition | Cytotoxicity |
|---|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Moderate | Yes | No |
| 1MeTIQ | High | Yes | Yes |
| N-methyl-1,2,3,4-tetrahydroquinoline | Low | No | Moderate |
Study on Neurotoxicity
In a controlled study involving cultured neurons exposed to neurotoxins, 1MeTIQ demonstrated significant protective capabilities. The results indicated that treatment with 1MeTIQ reduced neuronal death by up to 70% compared to untreated controls .
Cancer Cell Line Evaluation
In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that certain analogs of 1MeTIQ had IC50 values as low as 2.23 µM, suggesting strong cytotoxic potential against malignant cells .
Q & A
Q. What are the established synthetic routes for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example:
- Multicomponent Approach : Reacting aldehydes, ketones (e.g., 1-tetralone), and ethyl cyanoacetate under reflux in ethanol with a catalytic base (e.g., piperidine) generates tetrahydroquinoline carbonitriles. Reaction optimization includes:
- Cyclization : Ethyl acetoacetate and methylamine can undergo cyclocondensation with nitrile-containing precursors. Key parameters include stoichiometric control of the nitrile group and inert atmosphere to prevent side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–1.5 ppm), and nitrile-adjacent protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and quaternary carbons in the tetrahydroquinoline ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to ring cleavage .
- X-ray Crystallography : Single-crystal analysis determines bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?
Methodological Answer:
- Experimental Design : Use a factorial design (e.g., Taguchi method) to test solvent polarity (ethanol vs. DMF), catalyst type (piperidine vs. DBU), and temperature.
- Case Study : Ethanol yields higher purity (≥90%) due to better solubility of intermediates, while DMF may accelerate side reactions (e.g., hydrolysis of nitrile groups). Validate via TLC monitoring and GC-MS for byproduct identification .
- Data Analysis : Compare activation energies (DFT calculations) to rationalize solvent-dependent pathways .
Q. What challenges arise in crystallizing this compound for structural analysis?
Methodological Answer:
- Crystallization Issues : The compound’s flexibility (due to the tetrahydro ring) often results in poor crystal formation. Solutions include:
- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) at 4°C over 7–10 days.
- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) to induce nucleation .
- X-ray Parameters : Ensure data-to-parameter ratio >15 and R-factor <0.05 for reliability. For example, a recent study achieved R = 0.024 using Mo-Kα radiation (λ = 0.71073 Å) .
Q. How does the methyl group at position 1 influence the compound’s conformational stability and reactivity?
Methodological Answer:
- Conformational Analysis : The methyl group imposes steric hindrance, favoring a pseudo-axial orientation in the tetrahydroquinoline ring. This stabilizes boat-like conformations, as observed in methylated tetrahydrophenanthrenes .
- Reactivity Impact : Methyl substitution reduces electrophilicity at the adjacent carbon, slowing nucleophilic attacks (e.g., cyanide displacement). Verify via comparative kinetic studies with unmethylated analogs .
Q. What strategies are recommended for evaluating the biological activity of this compound in drug discovery?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
- Structure-Activity Relationship (SAR) : Modify the nitrile or methyl group and compare bioactivity. For example, trifluoromethyl analogs show enhanced blood-brain barrier permeability .
Notes
- Advanced Techniques : References to computational modeling (DFT) and high-throughput screening methodologies are recommended for further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
